REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.C([O-])(O)=O.[Na+].[F:14][C:15]1[CH:21]=[CH:20][C:18]([NH2:19])=[CH:17][CH:16]=1>C1COCC1.CCO.CCOC(C)=O>[Cl:1][C:2]1[N:7]=[C:6]([NH:19][C:18]2[CH:20]=[CH:21][C:15]([F:14])=[CH:16][CH:17]=2)[CH:5]=[CH:4][N:3]=1 |f:1.2|
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Name
|
|
Quantity
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260 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=N1)Cl
|
Name
|
|
Quantity
|
244 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
780 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
3100 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
162 g
|
Type
|
reactant
|
Smiles
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FC1=CC=C(N)C=C1
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Name
|
|
Quantity
|
4.5 L
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
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Control Type
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UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To the slurry which results
|
Type
|
CUSTOM
|
Details
|
The reaction if not
|
Type
|
WAIT
|
Details
|
completed in a single day
|
Type
|
TEMPERATURE
|
Details
|
can be cooled over night
|
Type
|
CUSTOM
|
Details
|
Re-heating the next day to 70° C. for an additional 10 hours is usually sufficient for completion of the reaction
|
Duration
|
10 h
|
Type
|
WASH
|
Details
|
washed with water (3×2 L)
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous layers are extracted with EtOAc (3 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers are dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake is washed with acetone (2×1 L)
|
Type
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CONCENTRATION
|
Details
|
The filtrate is concentrated until a thick slurry
|
Type
|
CUSTOM
|
Details
|
is obtained (ca. 1 L volume), hexane (3.5 L)
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
TEMPERATURE
|
Details
|
the solution cooled to about 4° C. for 16 hours
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
The thick slurry is collected by filtration
|
Type
|
WASH
|
Details
|
washed with hexane (2×500 mL)
|
Type
|
CUSTOM
|
Details
|
dried (20 mmHg, room temperature)
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=N1)NC1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 99.43 g | |
YIELD: PERCENTYIELD | 79.3% | |
YIELD: CALCULATEDPERCENTYIELD | 30.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |